N,N-Bis(PEG1-azide)-N-amido-PEG1-amine
Description
N,N-Bis(PEG1-azide)-N-amido-PEG1-amine (CAS: Not explicitly listed; molecular weight: 358.40 ) is a branched polyethylene glycol (PEG) derivative featuring two terminal azide (N₃) groups and a central amido-PEG1-amine moiety. This heterotrifunctional compound enables versatile conjugation strategies:
- Azide groups participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted click chemistry with alkynes, BCN, or DBCO .
- The primary amine (-NH₂) reacts with activated esters (e.g., NHS esters) or carboxylic acids to form stable amide bonds .
- The short PEG1 chains enhance water solubility while minimizing steric bulk, making it suitable for applications requiring compact molecular spacing .
Its structural complexity allows simultaneous conjugation of three distinct molecules, such as drugs, targeting ligands, and imaging agents, in bioconjugation and drug delivery systems .
Properties
IUPAC Name |
3-(2-aminoethoxy)-N,N-bis[2-(2-azidoethoxy)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N8O4/c14-2-8-23-7-1-13(22)21(5-11-24-9-3-17-19-15)6-12-25-10-4-18-20-16/h1-12,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVJDYQHXWLKCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCN)C(=O)N(CCOCCN=[N+]=[N-])CCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(PEG1-azide)-N-amido-PEG1-amine typically involves the reaction of PEG derivatives with azide and amine groups. One common method is the nucleophilic substitution reaction where a PEG derivative with a leaving group (such as a halide) reacts with sodium azide to introduce the azide functionality. This is followed by the reaction with an amine to form the final compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(PEG1-azide)-N-amido-PEG1-amine undergoes several types of chemical reactions, including:
Click Chemistry: The azide groups participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole linkages.
Substitution Reactions: The amine group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Electrophiles such as alkyl halides or sulfonates, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used.
Major Products
Triazoles: Formed from click chemistry reactions with alkynes.
Substituted Amines: Formed from nucleophilic substitution reactions.
Scientific Research Applications
N,N-Bis(PEG1-azide)-N-amido-PEG1-amine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in bioconjugation to attach biomolecules such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N,N-Bis(PEG1-azide)-N-amido-PEG1-amine primarily involves its azide groups, which can undergo click chemistry reactions to form stable triazole linkages. These linkages are highly stable and can withstand various chemical and biological conditions, making the compound useful for bioconjugation and material science applications . The amine group can also participate in nucleophilic substitution reactions, adding to the compound’s versatility .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional distinctions:
Reactivity and Stability
- Click Chemistry Efficiency: The dual azide groups in AP10771 enable simultaneous conjugation with two alkyne-bearing molecules, outperforming linear analogs like Azido-PEG1-amine . However, steric hindrance may reduce reaction efficiency compared to monofunctional azides .
- Amine Reactivity : The central amine in AP10771 allows for orthogonal conjugation strategies, contrasting with AP10777’s carboxylic acid, which requires activation for amide bond formation .
- Storage : Like NH-bis(PEG1-azide), AP10771 requires storage at -20°C to prevent azide degradation .
Key Advantages and Limitations
Advantages of AP10771
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
